molecular formula C13H11FN4 B14216620 Imidazo[1,2-a]pyrazin-8-amine, 3-(2-fluorophenyl)-N-methyl- CAS No. 787591-10-0

Imidazo[1,2-a]pyrazin-8-amine, 3-(2-fluorophenyl)-N-methyl-

Cat. No.: B14216620
CAS No.: 787591-10-0
M. Wt: 242.25 g/mol
InChI Key: GXHZDXCWQPFBFF-UHFFFAOYSA-N
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Description

3-(2-fluorophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine is an organic compound belonging to the class of imidazopyrazines. These compounds are characterized by a pyrazine ring fused to an imidazole ring. The presence of a fluorophenyl group and a methyl group attached to the nitrogen atom of the imidazole ring makes this compound unique and potentially useful in various scientific and industrial applications .

Preparation Methods

The synthesis of 3-(2-fluorophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine can be achieved through several synthetic routes. One common method involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation, which provides a solvent- and catalyst-free approach . Another approach includes multicomponent reactions, condensation reactions, intramolecular cyclizations, and tandem reactions . These methods allow for the efficient construction of the imidazopyrazine scaffold, which can be further functionalized to obtain the desired compound.

Chemical Reactions Analysis

3-(2-fluorophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include transition metal catalysts, metal-free oxidants, and photocatalysts . The major products formed from these reactions depend on the specific conditions and reagents used. For example, radical reactions can lead to the direct functionalization of the imidazopyrazine scaffold, resulting in a variety of substituted derivatives .

Mechanism of Action

The mechanism of action of 3-(2-fluorophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine involves its interaction with specific molecular targets and pathways. For instance, it may act on cyclin-dependent kinase 2, influencing cell cycle regulation and other cellular processes . The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.

Properties

CAS No.

787591-10-0

Molecular Formula

C13H11FN4

Molecular Weight

242.25 g/mol

IUPAC Name

3-(2-fluorophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine

InChI

InChI=1S/C13H11FN4/c1-15-12-13-17-8-11(18(13)7-6-16-12)9-4-2-3-5-10(9)14/h2-8H,1H3,(H,15,16)

InChI Key

GXHZDXCWQPFBFF-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC=CN2C1=NC=C2C3=CC=CC=C3F

Origin of Product

United States

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